

Application Notes & Protocols: 5-Chloropyridazin-3-amine in Agricultural Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropyridazin-3-amine

Cat. No.: B104678

[Get Quote](#)

Application Scientist's Foreword

In the dynamic field of agricultural chemistry, the discovery of novel scaffolds that can serve as foundational blueprints for new active ingredients is paramount. The pyridazine heterocycle represents one such privileged structure.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—make it an attractive component in the rational design of modern fungicides, herbicides, and insecticides.[3]

This document serves as a detailed technical guide for researchers and development scientists on the application of **5-Chloropyridazin-3-amine**, a versatile synthetic intermediate. While the literature often discusses the pyridazine family broadly, and sometimes conflates isomeric structures, the principles outlined here focus on leveraging the specific reactivity of the chloro- and amine- functionalities on this scaffold. We will move beyond simple recitation of facts to explore the causality behind experimental design, providing not just protocols, but the strategic thinking required to innovate in the agrochemical space. The methodologies described herein are designed to be self-validating, providing a solid foundation for your research and development programs.

Introduction to 5-Chloropyridazin-3-amine

5-Chloropyridazin-3-amine is an aromatic heterocyclic compound belonging to the diazine family.^[4] Its structure is characterized by a six-membered ring containing two adjacent nitrogen atoms, with a chlorine atom at the 5-position and an amino group at the 3-position. These two functional groups are the primary drivers of its utility, offering orthogonal reactivity for building molecular complexity. The chlorine atom serves as an excellent leaving group for nucleophilic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily functionalized through acylation, alkylation, or diazotization.

This dual functionality makes **5-Chloropyridazin-3-amine** a key building block for creating libraries of novel compounds for high-throughput screening in agrochemical discovery.^[5]

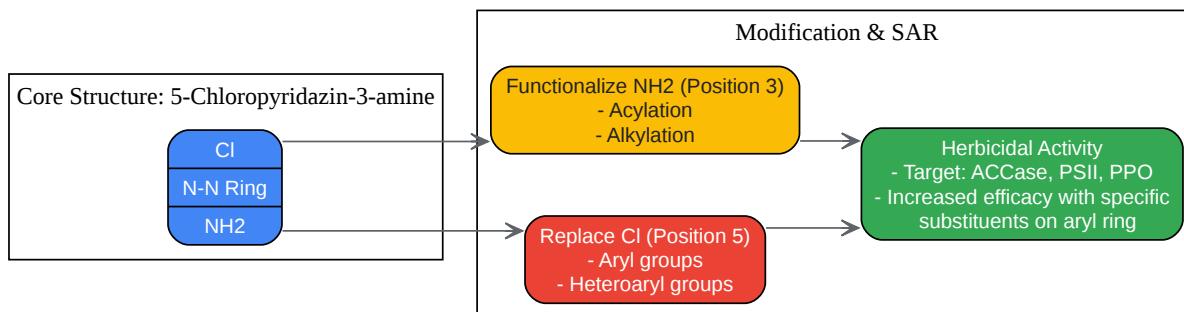
Table 1: Physicochemical Properties of **5-Chloropyridazin-3-amine** and Related Isomers

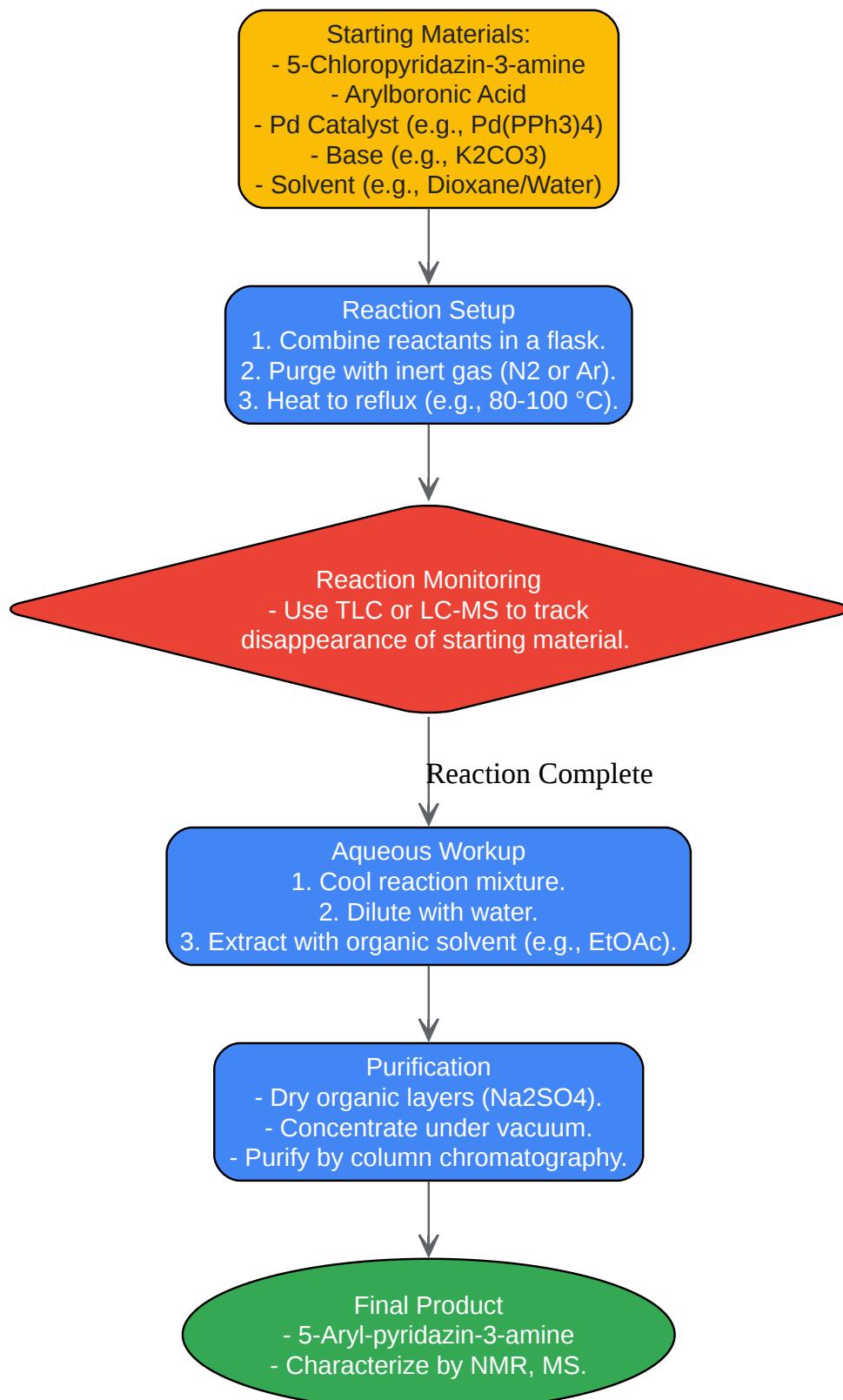
Property	5-Chloropyridazin-3-amine	6-Chloropyridazin-3-amine
Synonyms	3-Amino-5-chloropyridazine	3-Amino-6-chloropyridazine
CAS Number	1314978-36-3 ^[6]	5469-69-2 ^[7]
Molecular Formula	C ₄ H ₄ CIN ₃	C ₄ H ₄ CIN ₃
Molecular Weight	129.55 g/mol ^[8]	129.55 g/mol ^[7]
Appearance	White to brown powder/crystal	White to brown powder/crystal
Melting Point	153-154 °C ^[9]	~195-200 °C (decomposes)

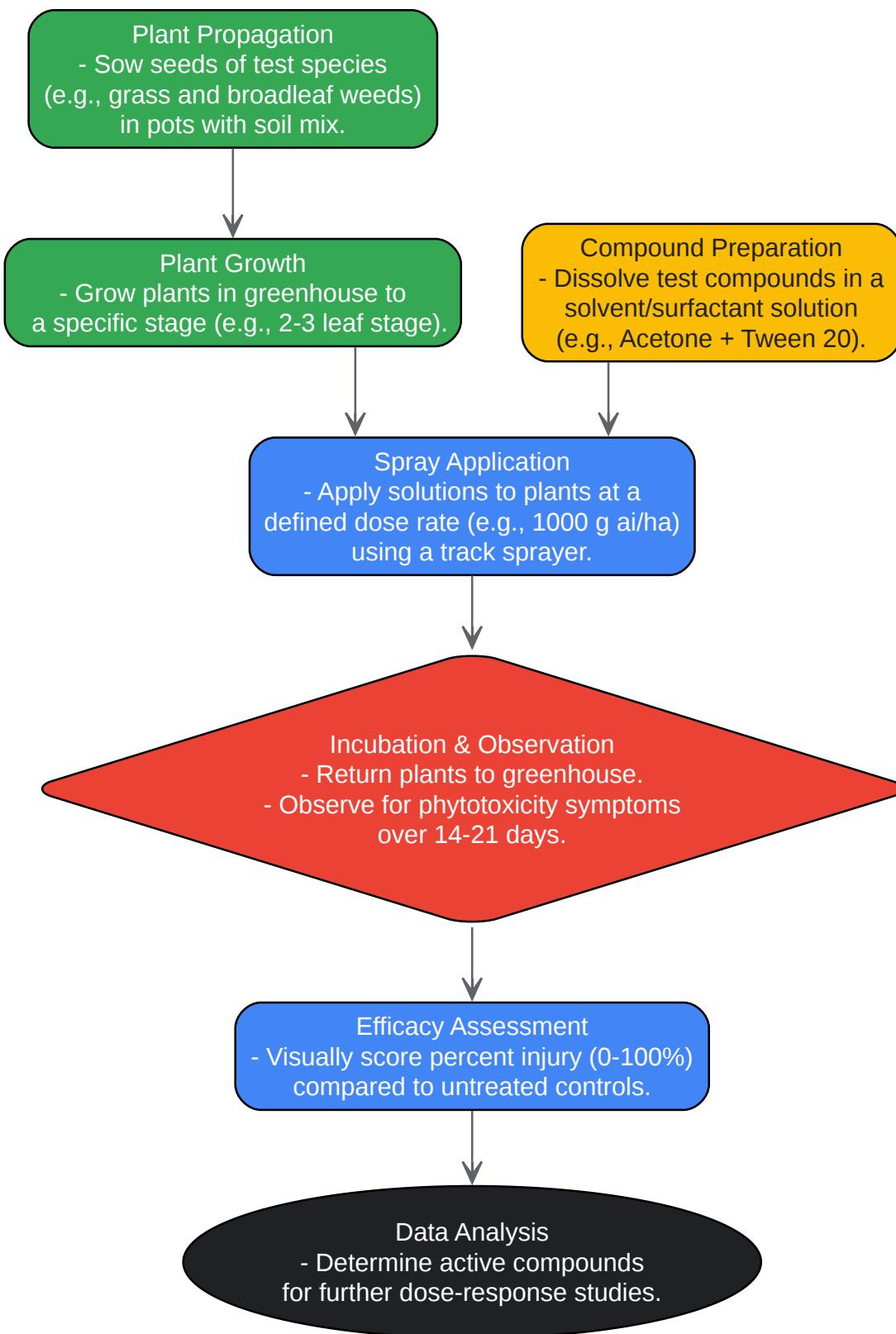
Note: The literature and commercial catalogs can be ambiguous regarding isomers. Researchers should always verify the structure and CAS number of their starting material.

Core Applications in Agrochemical Synthesis

The pyridazine scaffold is a component of numerous commercial agrochemicals.^[4] **5-Chloropyridazin-3-amine** serves as a precursor to derivatives that exhibit a wide range of biological activities.


Table 2: Examples of Commercial Agrochemicals with a Pyridazine or Pyridazinone Core


Compound	Agrochemical Class	Mode of Action (MoA)
Pyridaben	Insecticide / Acaricide	Mitochondrial electron transport inhibitor (METI) at Complex I
Pyridate	Herbicide	Photosystem II (PSII) inhibitor[2]
Diclomezine	Fungicide	Unknown; affects fungal cell wall synthesis
Pyridachlometyl	Fungicide	Novel MoA targeting fungal tubulin[10]
Flufenpyr	Herbicide	Protoporphyrinogen oxidase (PPO) inhibitor


Application in Herbicide Development

Pyridazine and pyridazinone derivatives are well-established herbicides.[11] They often target essential plant biochemical pathways, such as photosynthesis or lipid biosynthesis.

- Mechanism Insight: Certain pyridazinone herbicides function as inhibitors of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[12] This inhibition disrupts cell membrane formation, leading to the death of susceptible grass weeds. Other derivatives, like Pyridate, act as photosystem II inhibitors, blocking the electron transport chain and causing rapid oxidative damage.[2]
- Structure-Activity Relationship (SAR) Insights: Research on pyridazinone-based herbicides has shown that substitution patterns are critical for activity. For instance, studies on cyclic keto-enols containing a pyridazinone moiety revealed that methyl groups at the 2 and 6 positions of the pyridazinone ring significantly enhance herbicidal efficacy against both grass and broadleaf weeds.[12] The chlorine atom on the **5-Chloropyridazin-3-amine** core can be replaced with various aryl groups to modulate the spectrum of weed control.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbino.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 6-Amino-3-chloropyridazine | C4H4CIN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Amino-3-chloro-pyridazine | C4H4CIN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-AMINO-3-CHLOROPYRIDAZINE, CasNo.29049-45-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. Discovery of pyridachlometyl: A new class of pyridazine fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: 5-Chloropyridazin-3-amine in Agricultural Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104678#application-of-5-chloropyridazin-3-amine-in-agricultural-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com